Cas no 16977-53-0 (1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-)

1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl-, is a substituted indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features an ethyl and methyl substitution on the amine group, along with a methoxy group at the 5-position of the indole ring, enhancing its binding affinity and selectivity in receptor studies. This compound is valued for its role in exploring serotonin-related pathways due to its structural similarity to endogenous neurotransmitters. Its chemical stability and well-defined synthetic route make it suitable for use in analytical standards, medicinal chemistry, and neuropharmacology research. The compound is typically handled under controlled conditions due to its bioactive nature.
1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl- structure
16977-53-0 structure
Product Name:1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
CAS No:16977-53-0
MF:C14H20N2O
MW:232.321403503418
CID:231629
PubChem ID:6619012
Update Time:2025-11-07

1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
    • N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine
    • N-ethyl-N-methyl-5-methoxy-tryptamine
    • 1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl
    • ethyl-[2-(5-methoxy-indol-3-yl)-ethyl]-methyl-amine
    • HMS1382E10
    • 2CNT3HAM6G
    • 16977-53-0
    • ChemDiv2_004674
    • IDI1_003389
    • SCHEMBL23069160
    • N-ethyl-5-methoxy-N-methyltryptamine
    • PD143570
    • 5-METHOXY MET
    • 1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl-
    • N-Methyl-N-ethyl-5-methoxytryptamine
    • DTXSID10937676
    • FT-0713604
    • 5P-MEO-MET
    • 5-MeO-MET
    • UNII-2CNT3HAM6G
    • N-ETHYL-5-METHOXT-N-METHYLTRYPTAMINE
    • Inchi: 1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3
    • InChI Key: AVECDEWGCOLCPZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C(=CN2)CCN(C)CC

Computed Properties

  • Exact Mass: 232.15800
  • Monoisotopic Mass: 232.157563
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.3

Experimental Properties

  • Density: 1.078
  • Boiling Point: 383.3°Cat760mmHg
  • Flash Point: 185.6°C
  • Refractive Index: 1.586
  • PSA: 28.26000
  • LogP: 2.67070

1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD38348-1mg
1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
16977-53-0 ≥98%
1mg
$73.00 2024-04-20
A2B Chem LLC
AD38348-5mg
1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
16977-53-0 ≥98%
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$321.00 2024-04-20
1PlusChem
1P0079OS-1mg
1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
16977-53-0 ≥98%
1mg
$126.00 2024-06-19
1PlusChem
1P0079OS-5mg
1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-
16977-53-0 ≥98%
5mg
$445.00 2024-06-19

Additional information on 1H-Indole-3-ethanamine,N-ethyl-5-methoxy-N-methyl-

Exploring the Unique Properties and Applications of 1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl- (CAS No. 16977-53-0)

In the realm of specialized organic compounds, 1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl- (CAS No. 16977-53-0) stands out as a structurally intriguing molecule with significant potential across various scientific and industrial domains. This indole derivative has garnered attention due to its unique chemical framework, which combines an indole core with ethyl and methoxy substitutions, offering a fascinating case study for researchers and professionals in chemistry, pharmacology, and materials science.

The compound's systematic name, N-ethyl-5-methoxy-N-methyl-1H-indole-3-ethanamine, reveals much about its molecular architecture. The presence of both ethyl and methyl groups on the nitrogen atom, along with a methoxy substituent at the 5-position of the indole ring, creates a distinctive electronic environment that influences its physical and chemical behavior. These structural features make it particularly interesting for studying structure-activity relationships in similar compounds.

Recent trends in scientific literature show growing interest in indole derivatives like 1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl-, particularly in the context of drug discovery and development. The indole scaffold is known for its prevalence in bioactive molecules, and modifications such as those present in this compound can significantly alter pharmacological properties. Researchers are actively investigating how the specific substitution pattern in this molecule might influence receptor binding or metabolic stability.

From a synthetic chemistry perspective, CAS 16977-53-0 presents interesting challenges and opportunities. The preparation of such substituted indoles typically involves multi-step synthetic routes, often requiring careful optimization of reaction conditions to achieve good yields and purity. Current methodologies might involve Fischer indole synthesis, Buchwald-Hartwig amination for the N-alkylations, and selective ether formation for the methoxy group. These synthetic aspects are particularly relevant to organic chemists looking to expand their toolkit for heterocyclic compound preparation.

The physical properties of N-ethyl-5-methoxy-N-methyl-1H-indole-3-ethanamine are characteristic of its molecular structure. Like many indole derivatives, it likely exhibits moderate solubility in organic solvents while being less soluble in water. The presence of the methoxy group would influence its polarity and potentially its crystalline properties. Such characteristics are crucial for formulation scientists and process chemists working with this compound in various applications.

In analytical chemistry, the identification and characterization of 1H-Indole-3-ethanamine derivatives like this compound typically employ techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The specific substitution pattern creates a distinctive spectroscopic fingerprint that aids in structural confirmation. These analytical aspects are particularly valuable for quality control in research and production settings where precise compound identification is essential.

The stability profile of CAS 16977-53-0 under various environmental conditions is another area of practical importance. Like many nitrogen-containing heterocycles, it may require protection from light and oxygen during storage to maintain purity. Understanding these stability characteristics is crucial for proper handling and storage in laboratory and industrial settings, ensuring the compound retains its desired properties over time.

Current research trends highlight the broader significance of 5-methoxy-N-methyl indole derivatives in various fields. The scientific community is particularly interested in how subtle modifications to such structures can lead to significant changes in biological activity or material properties. This aligns with the growing emphasis on structure-property relationship studies in modern chemistry and pharmacology.

From a commercial perspective, the availability and sourcing of N-ethyl-5-methoxy-N-methyl-1H-indole-3-ethanamine are important considerations for researchers and manufacturers. The compound may be available from specialty chemical suppliers, often with varying purity grades suitable for different applications. The pricing and availability can fluctuate based on raw material costs and synthetic complexity, making it essential for potential users to stay informed about market dynamics.

Looking toward future developments, compounds like 1H-Indole-3-ethanamine, N-ethyl-5-methoxy-N-methyl- are likely to remain relevant in chemical research. Their structural features make them valuable intermediates for further chemical transformations or as reference compounds in methodological studies. The continued exploration of such molecules contributes to our expanding knowledge of heterocyclic chemistry and its applications across scientific disciplines.

In conclusion, CAS No. 16977-53-0 represents an interesting example of substituted indole chemistry with potential significance across multiple scientific domains. Its unique combination of structural features offers opportunities for research and application development, while also presenting interesting synthetic challenges. As with all specialized organic compounds, proper handling, characterization, and application-specific evaluation are essential when working with this molecule in any scientific or industrial context.

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